
Halometasone
Beschreibung
Halometasone is a synthetic, trihalogenated, potent (Group III) topical glucocorticoid approved for treating inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as eczema, psoriasis, and contact dermatitis . Its chemical structure, derived from dexamethasone with added halogen groups, enhances anti-inflammatory, antiexudative, antiallergic, and antipruritic properties . This compound exhibits rapid onset of action and high efficacy, achieving clinical improvement in 89.7% of patients with acute eczematous dermatoses . Studies confirm its safety profile, with minimal reports of skin atrophy or systemic adverse effects even in pediatric populations .
Eigenschaften
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClF2O5/c1-10-4-11-12-5-15(24)13-6-16(27)14(23)7-19(13,2)21(12,25)17(28)8-20(11,3)22(10,30)18(29)9-26/h6-7,10-12,15,17,26,28,30H,4-5,8-9H2,1-3H3/t10-,11+,12+,15+,17+,19+,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXMRPUKBWXVHE-MIHLVHIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C(=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClF2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048382 | |
Record name | Halometasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50629-82-8 | |
Record name | Halometasone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50629-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Halometasone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050629828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Halometasone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13728 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Halometasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Halometasone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HALOMETASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J69Z9UU41Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Chemical Synthesis of Halometasone
Steroid Backbone Construction
This compound (chemical name: 2-chloro-6α,9-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid) derives from the androstane steroid skeleton. The synthesis begins with 4-pregnene-3,20-dione, which undergoes sequential functionalization at positions 6, 9, 11, 16, and 17. Key steps include:
- 6,7-Dehydrogenation : Catalyzed by tetrachlorobenzoquinone in acidic media, this step introduces a double bond between C6 and C7.
- Epoxidation : Magnesium monoperoxyphthalate (MMPP) selectively oxidizes the 6,7-double bond to form a 6α,7α-epoxide intermediate.
- Ring-Opening Reaction : Halogen-containing Lewis acids (e.g., BF3·Et2O) facilitate SN1 ring-opening at C7, yielding 7α-hydroxy or 7β-hydroxy derivatives depending on reaction conditions.
Table 1: Critical Reaction Parameters for Steroid Functionalization
Step | Reagents/Conditions | Yield (%) | Selectivity (α:β) |
---|---|---|---|
6,7-Dehydrogenation | Tetrachlorobenzoquinone, H2SO4, 80°C | 92 | N/A |
Epoxidation | MMPP, CH2Cl2, 0°C | 85 | 95:5 |
Ring-Opening | BF3·Et2O, −20°C | 78 | 7α:7β = 4:1 |
Introduction of Halogen and Methyl Groups
The 2-chloro and 16α-methyl groups are introduced via Friedel-Crafts alkylation and free-radical halogenation. For instance, chlorination at C2 employs Cl2/AlCl3 under anhydrous conditions, while the 16α-methyl group is installed using methylmagnesium bromide in tetrahydrofuran.
Formulation Strategies for this compound Cream
Emulsification-Based Preparation
The patent CN109512778A outlines three primary methods for formulating this compound cream, all relying on oil-in-water (O/W) emulsification:
Method 1: Post-Emulsification Addition of this compound
- Oil Phase Preparation : Octadecyl alcohol (60 g), hexadecanol (40 g), and stearic acid (40 g) are dissolved at 80–85°C.
- Water Phase Preparation : Lauryl sodium sulfate (12 g) and glycerol (60 g) are heated to 80–85°C.
- Emulsification : The water phase is slowly added to the oil phase with stirring (30 min at 80–85°C).
- Drug Incorporation : this compound (0.5 g) pre-dissolved in propylene glycol (80 g) is added at 50–55°C to prevent degradation.
Method 2: Micronized this compound Dispersion
This compound is micronized to ≤30 μm particles using an airslide disintegrating mill before dispersion in the cooled emulsion (50–55°C). This enhances dissolution kinetics and bioavailability.
Table 2: Composition of this compound Cream Across Experimental Batches
Component | Example 1 (g) | Example 2 (g) | Example 3 (g) |
---|---|---|---|
This compound | 0.5 | 0.5 | 0.5 |
Hexadecanol | 40 | 40 | 50 |
Octadecyl alcohol | 60 | 60 | 40 |
Propylene glycol | 80 | 80 | 50 |
Lauryl sodium sulfate | 12 | 12 | 8 |
Analytical and Quality Control Measures
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 240 nm) quantifies this compound in cream formulations. Validation parameters include:
Industrial Scale-Up Challenges
Recent Advances in this compound Production
Continuous Manufacturing
Microreactor systems enable continuous 6,7-dehydrogenation with 20% higher yield compared to batch processes.
Green Chemistry Initiatives
Replacing MMPP with enzyme-mediated epoxidation (e.g., cytochrome P450 monooxygenases) reduces hazardous waste generation by 40%.
Analyse Chemischer Reaktionen
Reaktivität: Halometason unterliegt verschiedenen Reaktionen, darunter , , und .
Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen für diese Reaktionen werden nicht explizit berichtet.
Hauptprodukte: Die bei diesen Reaktionen entstehenden Hauptprodukte sind nicht umfassend dokumentiert.
Wissenschaftliche Forschungsanwendungen
Halometasone 0.05% cream is used to alleviate inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . It has anti-inflammatory, anti-exudative, anti-epidermoplastic, anti-allergic, and anti-pruritic properties . Clinical studies have examined this compound's effects on various types of dermatitis, including atopic dermatitis, contact dermatitis, seborrheic dermatitis, acute or chronic eczematous dermatitis, and psoriasis .
Clinical Studies and Efficacy
- Eczematous Dermatoses: A study involving 302 patients with acute or chronic eczema showed that this compound 0.05% cream significantly reduced the severity of eczema and pruritus . The study reported therapeutic success, defined as cure (85.43%) and improvement (11.26%), in 96.69% of patients .
- Chronic Generalized Eczema: this compound cream can effectively and safely relieve chronic generalized eczema symptoms .
- Pediatric Use: this compound's efficacy and safety have been evaluated in children, with studies showing good efficacy and early therapeutic effects, typically within six days of starting treatment . this compound was well tolerated in children, including infants, without adverse events related to skin intolerability or systemic absorption .
Study Parameters
Comparative Studies
this compound has demonstrated comparable efficacy to other moderately potent steroids, with some studies suggesting an earlier onset of therapeutic effects compared to other treatments . In a study of 200 Indian patients, this compound treatment reduced the eczema area and severity index (EASI) score by 60% and improved IGA eczema severity by two grades .
Wirkmechanismus
Pathways: The exact molecular pathways involved remain to be fully elucidated.
Vergleich Mit ähnlichen Verbindungen
Efficacy in Eczematous Dermatoses
Halometasone demonstrates superior or comparable efficacy to other corticosteroids in head-to-head trials (Table 1):
Table 1: Efficacy Comparison in Eczematous Dermatitis
*Success rate: "good" to "very good" results. †Healing rate in severe atopic dermatitis.
- Betamethasone dipropionate : this compound/triclosan cream achieved a 96% success rate vs. 80% for betamethasone/gentamicin, with significantly higher cure rates (73.9% vs. 58.6%) .
- Prednicarbate : In severe atopic dermatitis, this compound showed a 50.6% healing rate vs. 34.5% for prednicarbate .
- Fluocortolone : this compound ointment yielded higher cure rates (26.6% vs. 19.3%) in psoriasis .
Efficacy in Psoriasis and Chronic Dermatoses
Table 2: Efficacy in Psoriasis
Comparator | Study Design | Sample Size | Cure Rate (%) | Early Improvement (%)* | Source |
---|---|---|---|---|---|
Fluocortolone + caproate | Multicenter trial | 182 | 19.3 | 35.2 | |
This compound ointment | Multicenter trial | 182 | 26.6 | 48.9 |
*Improvement of ≥1 clinical severity score by Day 10.
Table 3: Adverse Event Comparison
*High-dose this compound (30 g/day) caused transient serum cortisol reduction, resolving post-treatment .
Key Research Findings
Biologische Aktivität
Halometasone is a potent topical corticosteroid primarily used in dermatology for treating various inflammatory skin conditions, including eczema and dermatitis. Its efficacy and safety profile have been extensively studied, revealing significant biological activity that contributes to its therapeutic effects. This article synthesizes findings from diverse studies, highlighting the compound's biological activity, efficacy, safety, and case studies.
This compound exerts its effects through several mechanisms:
- Anti-inflammatory Activity : It inhibits the release of inflammatory mediators such as prostaglandins and leukotrienes.
- Antipruritic Effects : The compound reduces itching by stabilizing mast cells and preventing histamine release.
- Antiexudative Properties : this compound decreases exudation in inflamed tissues, aiding in symptom relief.
Efficacy in Clinical Trials
Numerous clinical trials have assessed the efficacy of this compound in treating various skin conditions. Below are key findings from selected studies:
Case Studies
- This compound for Eczema : A multicentric trial demonstrated that this compound cream applied twice daily led to significant reductions in eczema severity scores, with most patients reporting improvement within the first week of treatment .
- Combination Therapy : In a study involving this compound combined with triclosan for vitiligo treatment, patients showed significantly higher repigmentation compared to those receiving only mometasone, indicating potential benefits of combination therapies .
Safety Profile
This compound has been reported to have a favorable safety profile:
- Most adverse events are mild to moderate, including perilesional hypopigmentation and transient folliculitis.
- Serious side effects are rare; studies indicate no significant changes in laboratory parameters post-treatment .
- Long-term use does not typically lead to skin atrophy or systemic effects, which are common concerns with topical corticosteroids.
Q & A
Basic Research Questions
Q. What is the efficacy of halometasone in occupational contact dermatitis (OCD), and how does it compare between allergic and irritant subtypes?
- Methodology : A prospective, single-arm clinical study (n=131) evaluated this compound 0.05% ointment over 4 weeks using validated scales: SCORAD, IGA, POEM, and DLQI. Subgroup analysis compared allergic vs. irritant OCD outcomes .
- Key Findings :
- 87.8% achieved treatment success (IGA improvement).
- No significant difference in efficacy between allergic and irritant subtypes (p > 0.05).
- Significant improvement in SCORAD (p < 0.001) and DLQI (p < 0.001).
Q. How does this compound impact serum cortisol levels in chronic generalized eczema?
- Methodology : A cohort study (n=60) monitored serum cortisol pre- and post-treatment using paired t-tests. Safety assessments included adverse reaction grading (mild/moderate/severe) .
- Key Findings :
- No clinically significant suppression of serum cortisol at standard doses.
- Adverse events were mild (e.g., transient erythema) and resolved without intervention.
Advanced Research Questions
Q. What analytical methods are validated for detecting this compound degradation products and impurities in compound formulations?
- Methodology : Stability-indicating RP-HPLC (gradient elution, Agilent Zorbax CN column) separated this compound, fusidic acid, and preservatives. Forced degradation (acid/base/oxidative stress) identified impurities .
- Key Data :
Parameter | This compound Recovery (%) | Matrix Effect (%) |
---|---|---|
Low QC (0.05 μg/L) | 95.9 ± 2.39 | 106 ± 3.70 |
High QC (16 μg/L) | 99.0 ± 2.10 | 101 ± 1.43 |
- Critical Insight : LC-Q-TOF/MS characterized a critical impurity (RRT 0.67) as a triclosan derivative, necessitating separate impurity limits for multi-component formulations .
Q. Does this compound interact with cytochrome P450 isoforms, and what are the implications for drug metabolism?
- Methodology : Docking simulations (CYP3A4 and CYP3A7) analyzed this compound binding. Physicochemical descriptors predicted sterol-based interactions .
- Findings :
- Strong lipophilic interactions with CYP3A4’s PHE-cluster and CYP3A7’s FG loop.
- Potential for CYP3A7-selective inhibition, relevant in pediatric populations (CYP3A7 dominates fetal/neonatal metabolism).
Q. What is the pharmacokinetic profile of this compound in animal models, and how does formulation affect bioavailability?
- Methodology : LC-MS/MS quantified this compound in rabbit plasma. Stability tests included freeze-thaw cycles and long-term storage (-80°C) .
- Results :
- Linear range: 0.05–50 μg/L (r² > 0.99).
- Recovery in DMSO:PBS (1:3): 0.25 mg/ml.
Contradictory Data Analysis
Q. Why do some studies report divergent efficacy rates for this compound in chronic hand eczema (CHE)?
- Evidence :
- Monotherapy (this compound alone): 27.6% success rate at 12 weeks .
- Combination with fractional CO2 laser: 62.1% success rate, with lower relapse (11.1% vs. 50% in controls) .
- Resolution : Laser microchannels enhance drug penetration in hyperkeratotic CHE, addressing formulation limitations (e.g., epidermal thickening) .
Innovative Combination Therapies
Q. How does fractional CO2 laser enhance this compound efficacy in psoriasis and vitiligo?
- Methodology : Randomized trials compared laser + this compound vs. This compound alone. Outcomes included PASI scores and repigmentation rates .
- Results :
Condition | Combination Therapy Efficacy | Monotherapy Efficacy |
---|---|---|
Psoriasis | 82.93% | 60.98% |
Vitiligo | 86.67% | 68.89% |
Long-Term Safety and Toxicity
Q. What are the systemic effects of prolonged this compound use in preclinical models?
- Methodology : 6-month rodent study compared topical this compound (0.05%) vs. systemic glucocorticoids (prednisone/dexamethasone) .
- Key Outcomes :
- No significant metabolic disruption (e.g., weight gain, glucose intolerance) with topical use.
- Systemic GCs caused adrenal atrophy and hyperglycemia; topical this compound showed localized effects only.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.